
methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 . This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13NO4/c1-13-8-4-5-10 (16-2)11 (17-3)7 (8)6-9 (13)12 (14)15/h4-6H,1-3H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure and is used worldwide for the identification of chemical substances.Wissenschaftliche Forschungsanwendungen
Methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme activity, and the investigation of the structure and function of proteins. It has also been used in the study of chemical reactions and the development of new methods of synthesis.
Wirkmechanismus
The mechanism of action of methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate is not yet fully understood. It is believed that this compound binds to proteins, which then alters their structure and function. This can lead to changes in the activity of enzymes and other proteins, which can have a variety of effects on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as phosphodiesterases, which can lead to changes in the activity of other proteins and have a variety of effects on biochemical and physiological processes. It has also been found to have an effect on the metabolism of drugs, which can lead to changes in their efficacy and toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate has many advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of experiments. However, it can also be toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate. It could be used to study the structure and function of proteins, to investigate the mechanism of action of drugs, to develop new methods of synthesis, or to develop new drugs. It could also be used to study the effects of environmental toxins on biochemical and physiological processes, or to develop new methods of analysis.
Synthesemethoden
Methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate can be synthesized using a variety of methods, including the reaction of 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylic acid with an alkylating agent such as dimethyl sulfate or methyl iodide. Other methods involve the reaction of 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylic acid with an amine or a Grignard reagent.
Eigenschaften
IUPAC Name |
methyl 4,5-dimethoxy-1-methylindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-14-9-5-6-11(16-2)12(17-3)8(9)7-10(14)13(15)18-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVOBVBQUFGGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)OC)C(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

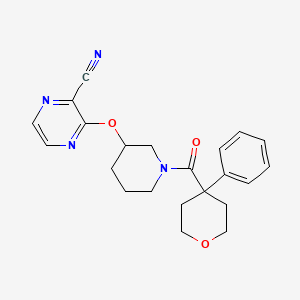
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2660457.png)
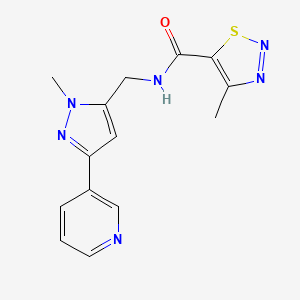
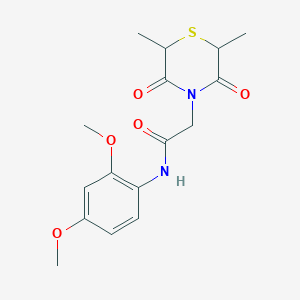
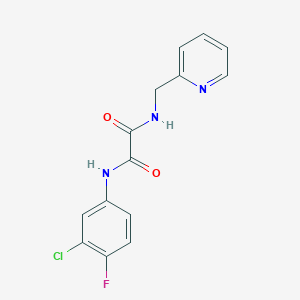
![N-(3-methoxyphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2660463.png)
![(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2660465.png)
![N-[4-(2-pyrimidinyloxy)phenyl]acetamide](/img/structure/B2660469.png)
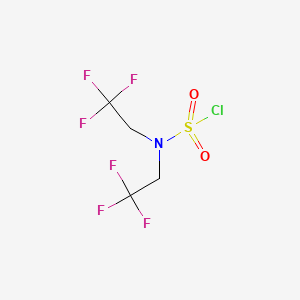
![3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2660474.png)

![2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2660476.png)
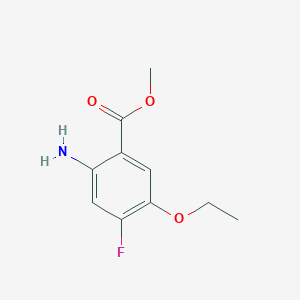
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B2660478.png)